デキストロメトルファン臭化水素酸塩一水和物

概要

説明

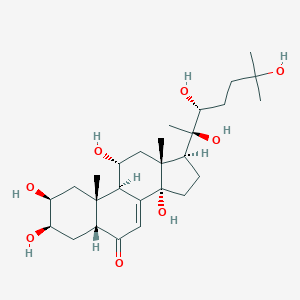

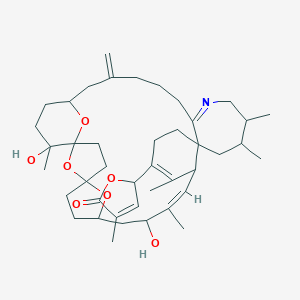

デキストロメトルファン臭化水素酸塩一水和物は、モルヒナン系の合成誘導体であり、咳止め薬として広く使用されています。多くの市販の風邪薬や咳止め薬に含まれています。この化合物は、中枢神経系に作用して咳反射を抑制する能力で知られており、有意な鎮静作用や依存性を引き起こすことはありません .

2. 製法

合成経路と反応条件: デキストロメトルファン臭化水素酸塩一水和物の合成には、いくつかのステップが含まれます。一般的な方法には、イソキノリンオクタヒドリドを水素化ホウ素カリウムを用いて還元し、次いで三塩化アルミニウムを用いて環化してデキストロメトルファンを得る方法が含まれます . 反応条件は穏やかであるため、工業生産に適しています。

工業生産方法: 工業用では、デキストロメトルファン臭化水素酸塩一水和物の製造には、通常、以下の手順が用いられます。

還元: イソキノリンオクタヒドリドを水素化ホウ素カリウムを用いて還元する。

環化: 還元された生成物を三塩化アルミニウムを用いて環化する。

作用機序

デキストロメトルファン臭化水素酸塩一水和物は、主に、痛みや咳反射の調節に関与するN-メチル-D-アスパラギン酸(NMDA)受容体のアンタゴニストとして作用します。 また、シグマ-1受容体やセロトニン再取り込み経路とも相互作用し、咳止め作用と潜在的な抗うつ作用に寄与しています . この化合物の主要な代謝産物であるデキストロファンは、NMDA受容体を阻害することによって、薬理作用にも関与しています .

類似化合物:

コデイン: オピオイド活性を持つ別の咳止め薬ですが、依存性が高い。

デキストロファン: デキストロメトルファンの活性代謝産物で、NMDA受容体アンタゴニスト作用が類似している。

レボルファノール: 構造的に類似しているが、薬理作用の異なるオピオイド鎮痛剤.

ユニークさ: デキストロメトルファン臭化水素酸塩一水和物は、オピオイド受容体との相互作用が最小限であるため、有意な依存のリスクなしに咳を鎮めるためのより安全な選択肢となっています。 NMDA受容体やシグマ-1受容体など、複数の分子標的に作用する能力も、他の類似化合物と区別する特徴です .

科学的研究の応用

Dextromethorphan hydrobromide monohydrate has a wide range of applications in scientific research:

生化学分析

Biochemical Properties

Dextromethorphan Hydrobromide Monohydrate binds to and inhibits NMDA (IC 50 = 0.55 μM) and nicotinic receptors (IC 50 s = 0.7- 3.9 μM) and blocks receptor-gated and voltage-gated calcium channels (IC 50 = 60 μM) and voltage-gated sodium channels (IC 50 = 78 μM) . It is an allosteric antagonist at N-methyl D-aspartate (NMDA)-controlled ion channels and antagonist at voltage-dependent channels .

Cellular Effects

Dextromethorphan Hydrobromide Monohydrate affects the signals in the brain that trigger cough reflex . It is used to treat a cough and is available over-the-counter alone and is also present in many over-the-counter and prescription combination medications .

Molecular Mechanism

Dextromethorphan Hydrobromide Monohydrate exerts its effects through several mechanisms. It acts as a nonselective serotonin reuptake inhibitor and a sigma-1 receptor agonist . Dextromethorphan and its major metabolite, dextrorphan, also block the NMDA receptor at high doses .

Temporal Effects in Laboratory Settings

It is known that “extended release” means the drug is released into your body slowly over a long period of time .

Metabolic Pathways

Dextromethorphan Hydrobromide Monohydrate is metabolized in the liver by enzymes, majorly CYP2D6, and minorly CYP3A4, and CYP3A5 . The first pass through the hepatic portal vein results in some of the drug being metabolized by O-demethylation into an active metabolite of dextromethorphan called dextrorphan .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of dextromethorphan hydrobromide monohydrate involves several steps. One common method includes the reduction of isoquinoline octa-hydride using potassium borohydride, followed by cyclization with aluminum trichloride to obtain dextromethorphan . The reaction conditions are moderate, making it suitable for industrial production.

Industrial Production Methods: In industrial settings, the production of dextromethorphan hydrobromide monohydrate typically involves the following steps:

Reduction: Isoquinoline octa-hydride is reduced using potassium borohydride.

Cyclization: The reduced product is cyclized using aluminum trichloride.

Purification: The final product is purified to achieve high chiral purity and yield.

化学反応の分析

反応の種類: デキストロメトルファン臭化水素酸塩一水和物は、以下を含む様々な化学反応を起こします。

酸化: 酸化されて、活性代謝産物であるデキストロファンを形成する。

還元: 他の誘導体を形成するために還元される。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素などがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が用いられます。

主な生成物:

デキストロファン: 酸化によって生成される。

様々なアナログ: 置換反応によって生成される.

4. 科学研究への応用

デキストロメトルファン臭化水素酸塩一水和物は、科学研究において幅広い用途を持っています。

類似化合物との比較

Codeine: Another cough suppressant with opioid activity but higher addiction potential.

Dextrorphan: The active metabolite of dextromethorphan with similar NMDA receptor antagonist properties.

Levorphanol: An opioid analgesic with similar structural properties but different pharmacological effects.

Uniqueness: Dextromethorphan hydrobromide monohydrate is unique due to its minimal interaction with opioid receptors, making it a safer alternative for cough suppression without the risk of significant addiction. Its ability to act on multiple molecular targets, including NMDA and sigma-1 receptors, also distinguishes it from other similar compounds .

特性

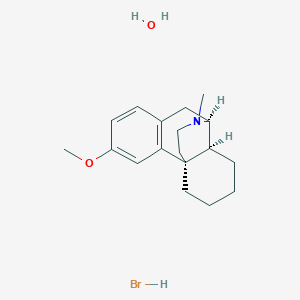

IUPAC Name |

(1S,9S,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;hydrate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO.BrH.H2O/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18;;/h6-7,12,15,17H,3-5,8-11H2,1-2H3;1H;1H2/t15-,17+,18+;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STTADZBLEUMJRG-IKNOHUQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC.O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

125-71-3 (Parent) | |

| Record name | Dextromethorphan hydrobromide [USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006700341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8045569 | |

| Record name | Dextromethorphan hydrobromide monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>55.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49731998 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6700-34-1 | |

| Record name | Dextromethorphan hydrobromide monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6700-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dextromethorphan hydrobromide [USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006700341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dextromethorphan hydrobromide monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4)-3-methoxy-17-methyl-9-alpha, 14 alpha-morphinan Hydrobromide monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEXTROMETHORPHAN HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D2RTI9KYH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。